1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a morpholine ring, a thiadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxylic acid
- 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-methanol
Uniqueness
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities.
Properties
IUPAC Name |
1-(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-8-9-2-1-3-15(9)11-13-12-10(18-11)14-4-6-17-7-5-14/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICAGVXQCFTENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)N3C=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.